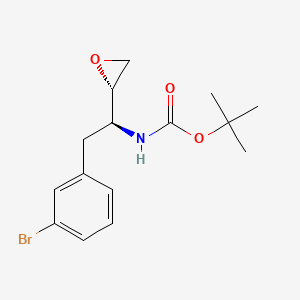

erythro-N-Boc-L-3-bromophenylalanine epoxide

描述

erythro-N-Boc-L-3-bromophenylalanine epoxide is a complex organic compound that features a tert-butyl group, a bromophenyl group, and an oxirane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The oxirane ring is introduced through an epoxidation reaction, and the tert-butyl carbamate group is added via a carbamation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into the compound in a more controlled and efficient manner .

化学反应分析

Types of Reactions

erythro-N-Boc-L-3-bromophenylalanine epoxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

科学研究应用

Synthesis and Structural Characteristics

Erythro-N-Boc-L-3-bromophenylalanine epoxide is synthesized through stereoselective methods that utilize natural amino acids to achieve a preferred configuration at the new chiral center. The synthesis often involves the use of haloketones or chloroketones, which are then reduced to yield the desired epoxide structure. This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems .

Table 1: Synthesis Pathways

| Starting Material | Reaction Type | Yield (%) |

|---|---|---|

| N-Protected Amino Acids | Haloketone Reduction | 80-88 |

| Peptidyl Haloketones | NaBH4 Reduction | 60-72 |

Biological Activities

This compound has been investigated for its biological activities, particularly in the context of protease inhibition. The compound acts as a potent inhibitor of specific proteases, which are enzymes that break down proteins and peptides. This property makes it a valuable tool in studying protein interactions and functions in various biological pathways.

Case Study: Protease Inhibition

A study demonstrated that the this compound effectively inhibited serine proteases, showcasing its potential for therapeutic applications in diseases where protease activity is dysregulated .

Therapeutic Potential

The unique properties of this compound position it as a candidate for drug development. Its ability to modulate enzyme activity can be harnessed in designing drugs for conditions such as cancer, where protease activity is often implicated in tumor progression and metastasis.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Protease inhibition | |

| Inflammatory Diseases | Modulation of signaling | |

| Infectious Diseases | Targeting viral proteases |

Future Directions in Research

Ongoing research aims to explore further modifications of this compound to enhance its efficacy and selectivity as a protease inhibitor. Additionally, studies are being conducted to evaluate its potential applications in other areas such as cell biology and molecular diagnostics.

作用机制

The mechanism of action of erythro-N-Boc-L-3-bromophenylalanine epoxide involves its interaction with specific molecular targets. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter cellular pathways, contributing to the compound’s biological effects.

相似化合物的比较

Similar Compounds

Similar compounds include other tert-butyl carbamates and bromophenyl derivatives. Examples include:

- tert-Butyl N-(3-bromophenyl)carbamate

- tert-Butyl ((S)-2-(4-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Uniqueness

The presence of both the bromophenyl and oxirane moieties allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

生物活性

Erythro-N-Boc-L-3-bromophenylalanine epoxide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an epoxide derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a bromine atom at the 3-position of the aromatic ring. The epoxide functional group is known for its reactivity, which can lead to various biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of amino acid epoxides have been shown to inhibit the growth of various bacterial strains, including mycobacteria and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Amino Acid Epoxides

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 |

| N-Boc-L-phenylalanine epoxide | Escherichia coli | 10 |

| L-3-bromophenylalanine | Staphylococcus aureus | 15 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Epoxides are known to interact with nucleophilic sites on enzymes, potentially leading to inhibition. A study demonstrated that certain epoxide derivatives could effectively inhibit enzymes involved in metabolic pathways, impacting cellular functions .

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of cytochrome P450 enzymes, this compound was shown to significantly reduce the enzymatic activity by forming stable complexes with the enzyme active site. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent inhibitory activity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The epoxide group can react with nucleophiles such as amino acids and proteins, leading to covalent modifications that alter protein function. This reactivity underlies both its antimicrobial properties and its potential as an enzyme inhibitor.

Pharmacological Applications

Given its biological activity, this compound may have applications in drug development. Its ability to inhibit specific enzymes suggests potential use in designing therapeutics for conditions involving dysregulated enzyme activity, such as cancer or infectious diseases .

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics against resistant strains |

| Cancer Therapy | Targeting specific metabolic pathways in cancer cells |

| Enzyme Regulation | Modulating enzyme activity in metabolic disorders |

属性

IUPAC Name |

tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWNVKAEOHGSDS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592360 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217801-96-1 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。